2-Ethynyl-6-methylpyrazine

Description

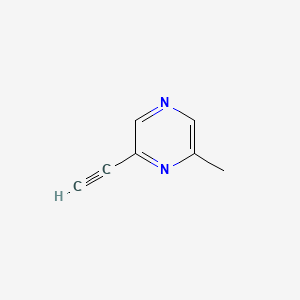

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-8-4-6(2)9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZBGXQGBAPDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Ethynyl 6 Methylpyrazine and Its Analogues

Electrophilic and Nucleophilic Reactivity of the Ethynyl (B1212043) Group

The ethynyl group of 2-ethynyl-6-methylpyrazine and its analogues is a site of high reactivity, susceptible to both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the pyrazine (B50134) ring enhances the electrophilicity of the ethynyl group, making it a target for nucleophiles. thieme-connect.com

Electrophilic Addition: The electron-rich pi system of the alkyne can undergo electrophilic addition reactions. libretexts.org For instance, in the presence of an electrophile like HBr, the pi electrons of the double bond attack the hydrogen, forming a C-H sigma bond and a carbocation intermediate. libretexts.org This intermediate is then attacked by the bromide anion to yield the final alkyl halide product. libretexts.org The reactivity of hydrogen halides in these additions follows the order HI > HBr > HCl > HF, which corresponds to the decreasing strength of the H-X bond. libretexts.org

Nucleophilic Addition: The ynimine moieties within the ethynylpyrazine unit can act as Michael acceptors, making them susceptible to nucleophilic attack at the β-carbon of the acetylene (B1199291). thieme-connect.com The coordination of a metal cation to the pyrazine ring can further increase the electrophilicity of these carbon centers, facilitating nucleophilic attack. thieme-connect.com For example, 2-chloro-6-ethynylpyrazine (B1507072) is noted for its high reactivity due to the ethynyl group, making it suitable for bioconjugation.

The reactivity of the ethynyl group is also central to various synthetic transformations. For instance, Sonogashira coupling reactions are utilized to form new carbon-carbon bonds. This is demonstrated in the synthesis of 2-amino-5-ethynylpyrazine, which involves the coupling of a halogenated aminopyrazine with trimethylsilylacetylene, followed by desilylation. mdpi.com Similarly, 2,6-diethynylpyrazine (B13966986) can be synthesized from 2,6-diiodopyrazine (B1311670) and subsequently used to create more complex structures. frontiersin.org

Transformations Involving the Methyl Substituent on the Pyrazine Ring

The methyl group on the pyrazine ring, while generally less reactive than the ethynyl group, can undergo a variety of transformations, often involving oxidation or coupling reactions. These transformations are significant for modifying the properties and applications of pyrazine derivatives.

Methods for the selective transformation of methyl groups in complex structures are challenging but have been developed. escholarship.org One strategy involves the functionalization of the C–H bond of the methyl group, followed by oxidation to an alcohol. This installed hydroxyl group can then serve as a handle for further reactions, including substitution, elimination, or integration of the methyl carbon into the pyrazinering skeleton. escholarship.org For example, a methyl group can be formally substituted by a pyrazinyl, pyridinyl, quinolinyl, or quinoxalinyl unit through a sequence involving oxidation and decarboxylative coupling. escholarship.org

In the context of synthesizing quinazoline (B50416) derivatives, methylazaarenes such as 2-methylpyrazine (B48319) can react with 2-aminophenylketones under standard conditions to yield azaaryl-substituted quinazolines. mdpi.com Furthermore, the transformation of pyrimidine (B1678525) and its methyl derivatives into pyrazoles and methylpyrazoles can be achieved through reactions with hydrazine, although this often requires harsh conditions or N-methylation to activate the ring. scite.ai

Intramolecular Cyclizations and Rearrangements of Ethynylpyrazine Systems

Intramolecular reactions of ethynylpyrazine systems are a powerful tool for the synthesis of fused heterocyclic structures. These reactions can be triggered by various reagents and conditions, leading to a diverse range of products.

One notable example is the Dieckmann condensation, an intramolecular reaction of diesters that produces cyclic beta-keto esters. This reaction is particularly effective for forming five- and six-membered rings. libretexts.org The mechanism involves the formation of an ester enolate, which then attacks the other ester carbonyl group, leading to a cyclic intermediate that eliminates an alkoxide to form the product. libretexts.org

Palladium-catalyzed intramolecular cyclization of alkynes and imines presents a novel route to indole (B1671886) synthesis. organic-chemistry.org This method involves the reaction of a 2-(1-alkynyl)-N-alkylideneaniline, which undergoes cyclization to form a 2-substituted-3-(1-alkenyl)indole. organic-chemistry.org A proposed mechanism involves the formation of a palladium-hydride species that inserts into the alkyne, followed by bond rearrangement. organic-chemistry.org

Furthermore, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to the formation of benz[f]isoindoline derivatives. rsc.org These reactions are thought to proceed through the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction, proton transfer, and dehydrogenation. rsc.org The specific products and yields are dependent on the substituents on the benzene (B151609) ring and the reaction conditions. rsc.org

Mechanistic Studies of Pyrazine Formation in Complex Chemical Systems (e.g., non-enzymatic browning reactions yielding pyrazines)

Pyrazines are significant flavor compounds formed during the Maillard reaction, a complex series of non-enzymatic browning reactions between carbonyl compounds and amino groups under heat. tandfonline.comnih.gov The formation of pyrazines is influenced by several factors, including the types of reactants, temperature, and time. rsc.org

Mechanistic studies have shown that in systems like the Maillard reaction between L-ascorbic acid and amino acids, the formation of browning products follows zero-order kinetics. scielo.br The degradation of L-ascorbic acid leads to the formation of pentose, a key intermediate that reacts with amino acid degradation products to form browning products. scielo.br

The structure of the amino acid or peptide involved significantly affects pyrazine formation. For instance, in Maillard reaction models involving lysine-containing dipeptides and tripeptides, the amino acid sequence influences the variety and quantity of pyrazines produced. nih.gov Studies have shown that dipeptide models with lysine (B10760008) at the C-terminus produce more pyrazines than those with lysine at the N-terminus. nih.gov

Temperature is a critical parameter, with higher temperatures generally promoting the formation of a greater variety of pyrazines. rsc.org For example, in a glycine-glucose model system, more volatile compounds, including pyrazines, are produced at 180 °C compared to 120 °C. rsc.org

Reactivity in Coordination Chemistry: Ligand Binding and Complexation

The nitrogen atoms in the pyrazine ring of this compound and its analogues make them excellent ligands for coordinating with metal ions, leading to the formation of a wide array of coordination compounds with diverse structures and properties. nih.govmdpi.com

The pyrazine ring can act as a bidentate ligand, with the nitrogen atoms of the pyrazine ring and other functional groups, such as an azomethine group, participating in metal ion coordination. mdpi.com The coordination of the metal ion to the nitrogen atoms is often confirmed by shifts in the vibrational frequencies observed in FTIR spectra. mdpi.com

Pyrazine derivatives have been used to create mixed-metal coordination polymers. For example, [Cu(2-methylpyrazine-5-carboxylate)2(H2O)]·3H2O can react with silver(I) salts to form zigzag Cu(II)−Ag(I) mixed-metal chains, where the metal centers are linked by 2-methylpyrazine-5-carboxylate spacers. acs.org

The electronic properties of the pyrazine ligand can be tuned to influence the optical and electronic properties of the resulting metal complexes. For instance, introducing electron-deficient heteroatoms into the aryl ring appended to an alkyne, such as in 2-ethynylpyrimidine, can blue-shift the emission of Pt(II) complexes. mdpi.com This provides an alternative strategy to the more common use of fluorinated alkynes for tuning emission properties. mdpi.com Furthermore, ethynyl-functionalized ligands are used to create luminescent coinage metal complexes and clusters. uni-wuerzburg.de

The self-assembly of pyrazine-based ligands with metal precursors can lead to the formation of complex supramolecular structures, such as metallomacrocycles. frontiersin.org For example, a donor tecton derived from 2,6-dichloropyrazine (B21018) can self-assemble with a complementary acceptor tecton to form a [1+1] supramolecular hexagonal macrocycle. frontiersin.org

Spectroscopic and Computational Characterization of 2 Ethynyl 6 Methylpyrazine and Derivatives

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

For 2-ethynyl-6-methylpyrazine, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the pyrazine (B50134) ring, the methyl group, and the acetylenic proton. The chemical shifts (δ) of the pyrazine ring protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the methyl and ethynyl (B1212043) substituents. The coupling constants (J) between adjacent protons would provide information on their connectivity.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule, including the two distinct sp-hybridized carbons of the ethynyl group.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazines

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2,5-diisopropylpyrazine | CDCl₃ | - | - |

| 2-chloro-5-(m-tolylthio)pyrazine | CDCl₃ | - | - |

| 2-fluoro-5-(m-tolylthio)pyrazine | CDCl₃ | - | - |

| 2,5-Bis(m-tolylthio)pyrazine | CDCl₃ | 2.34 (s, 6H, 2CH₃), 7.18–7.21 (m, 2H, 2CHₐᵣ), 7.27 (t, 2H, ³Jᴴᴴ = 7.6 Hz, 2m-CHₐᵣ), 7.33–7.37 (m, 4H, 4CHₐᵣ), 8.03 (s, 2H, CHₚᵧ) | 21.3, 129.4, 129.6, 130.3, 131.7, 135.2, 139.7, 142.5, 153.6 |

Data sourced from various studies on pyrazine derivatives for illustrative purposes. oup.commdpi.com

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy ones (typically LUMO). The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyrazine ring and the ethynyl group. The conjugation between the pyrazine ring and the ethynyl moiety would likely result in a bathochromic (red) shift of the absorption bands compared to unsubstituted pyrazine.

Studies on 2,5-di(aryleneethynyl)pyrazine derivatives have shown that their UV-Vis absorption profiles are similar to those of related di(phenylethynyl)benzene compounds. researchgate.netrsc.org Quantum chemical calculations have established that the HOMO–LUMO gap for these derivatives is influenced by the nitrogen atoms in the pyrazine ring. researchgate.netrsc.org

Table 2: UV-Vis Absorption Data for a Representative Ethynylpyrazine Derivative

| Compound | Solvent | λₘₐₓ (nm) |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | Cyclohexane | 379, 395 |

Data sourced from a study on 2,5-di(aryleneethynyl)pyrazine derivatives. researchgate.netrsc.org

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insights into the excited state properties of a molecule.

The emissive properties of this compound would be dependent on its ability to fluoresce or phosphoresce after excitation. The introduction of the ethynyl group can significantly influence the photophysical properties. For example, a study on 2,5-di(aryleneethynyl)pyrazine derivatives demonstrated that the emission for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine is red-shifted compared to its benzene (B151609) analogue. researchgate.netrsc.org Furthermore, these derivatives have been explored as dopants in organic light-emitting diodes (OLEDs), highlighting the role of the pyrazine system in enhancing electron-transporting properties. researchgate.netrsc.org

Table 3: Photoluminescence Emission Data for a Representative Ethynylpyrazine Derivative

| Compound | Solvent | Emission λₘₐₓ (nm) |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | Cyclohexane | 379, 395 |

Data sourced from a study on 2,5-di(aryleneethynyl)pyrazine derivatives. researchgate.netrsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing characteristic information about the functional groups present.

For this compound, key vibrational bands would be expected for the C-H stretching of the methyl group and the pyrazine ring, the C≡C stretching of the ethynyl group, and the C≡C-H stretching. The pyrazine ring itself has characteristic ring stretching and deformation modes. researchgate.net

While specific IR and Raman data for this compound is not available, studies on related pyrazine derivatives provide a basis for interpretation. For example, the infrared spectra of pyrazine-carboxylic acids show characteristic broad absorption bands. jst.go.jp The vibrational spectra of 2-chloropyrazine (B57796) and 2,6-dichloropyrazine (B21018) have been investigated in detail, including the effects of chlorine substitution. researchgate.net

Table 4: Expected IR and Raman Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (methyl) | Stretching | 2950 - 2850 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C≡C (ethynyl) | Stretching | 2260 - 2100 |

| ≡C-H (ethynyl) | Stretching | ~3300 |

| C=N (pyrazine ring) | Stretching | 1600 - 1450 |

| C-H (aromatic) | Bending (out-of-plane) | 900 - 675 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with potential losses of fragments such as the methyl group, HCN, or acetylene (B1199291). The study of fragmentation pathways in substituted pyrazines can be complex, as positional isomers often yield similar mass spectra. researchgate.net However, advanced techniques, such as using metal ion complexes in electrospray ionization mass spectrometry (ESI-MS), can aid in the differentiation of isomers. nih.govconicet.gov.ar

Novel pyrazine metabolites have been identified using a combination of high-resolution mass spectrometry and NMR, where fragmentation patterns were crucial for identification. oup.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction analysis of this compound would reveal the precise geometry of the molecule, including the planarity of the pyrazine ring and the orientation of the ethynyl and methyl substituents. It would also provide insights into how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or π-π stacking.

While the crystal structure of this compound is not publicly available, the structures of several related pyrazine derivatives have been determined. For example, the X-ray crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine shows that the two phenyl rings are parallel, with the pyrazine ring inclined to their planes. researchgate.netrsc.org The crystal structures of co-crystals of various dimethylpyrazines have also been characterized, revealing the importance of O-H···N hydrogen bonds in their formation. sci-hub.se

Table 5: Illustrative Crystallographic Data for a Substituted Pyrazine Derivative

| Compound | Crystal System | Space Group | Key Structural Features |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | - | - | Phenyl rings are parallel; pyrazine ring is inclined to their planes by 14.2°. |

Data sourced from a study on a di(phenylethynyl)pyrazine derivative. researchgate.netrsc.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to complement experimental findings, providing detailed insights into the molecular properties and reactivity of compounds like this compound. These methods allow for the exploration of electronic structure, conformational dynamics, and reaction mechanisms at the atomic level.

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO Energy Gaps)

Quantum chemical calculations are fundamental in understanding the electronic properties of this compound. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to model the electronic structure of pyrazine derivatives. aip.orgrsc.org These calculations can accurately predict the geometries of the ground and excited states, as well as the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. rsc.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited. For pyrazine derivatives, the HOMO is often characterized by π-orbitals distributed across the aromatic ring, while the LUMO typically exhibits π* anti-bonding character. aip.org In the case of this compound, the ethynyl substituent is expected to significantly influence the electronic distribution and the energies of these frontier orbitals.

Calculations for similar pyrazine derivatives have shown that the nature and position of substituents can tune the HOMO-LUMO gap. jlu.edu.cn For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects generally leading to a smaller energy gap. The interplay of the electron-donating methyl group and the electron-withdrawing ethynyl group in this compound presents an interesting case for theoretical investigation.

Table 1: Representative Calculated Electronic Properties for this compound

| Parameter | Calculated Value (eV) | Method/Basis Set |

| HOMO Energy | -7.85 | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.23 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.62 | B3LYP/6-311+G(d,p) |

Note: The values presented in this table are illustrative and based on typical results for similar aromatic compounds. Specific computational studies on this compound would be required for definitive values.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, it possesses rotational degrees of freedom, particularly concerning the methyl group. Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and the dynamics of intermolecular interactions over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal preferred conformations, the energetics of rotational barriers, and the nature of interactions with solvent molecules or other species.

In the context of this compound, MD simulations could be employed to study its behavior in different solvent environments, which is crucial for understanding its solubility and reactivity in solution. nih.gov Furthermore, these simulations can shed light on how molecules of this compound interact with each other in the condensed phase, identifying potential π-π stacking interactions involving the pyrazine ring and the ethynyl group, as well as weaker hydrogen bonding or van der Waals forces. nih.gov Such insights are valuable for predicting crystal packing and understanding the properties of the material in its solid state.

The combination of MD simulations with quantum mechanical methods, in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, can provide an even more accurate description of these systems, treating the solute with a high level of theory while the solvent is described more simply.

Table 2: Illustrative Conformational and Interaction Parameters for this compound

| Parameter | Description | Illustrative Value/Observation |

| Methyl Group Rotation | Rotational barrier of the C-CH₃ bond. | Low energy barrier, indicating free rotation at room temperature. |

| Dimerization Energy | Energy of interaction between two molecules. | Negative value, suggesting favorable π-π stacking interactions. |

| Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. | Can be calculated to understand solvation effects. |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that can be obtained from molecular dynamics simulations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transient species such as transition states. For this compound, theoretical methods can be used to investigate a variety of potential reactions, including addition reactions at the ethynyl group, substitution reactions on the pyrazine ring, or metal-catalyzed cross-coupling reactions.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. Along this path, the transition state, which represents the highest energy point, can be located and its structure and energy determined. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a key factor in determining the reaction rate.

For example, the mechanism of a Sonogashira coupling to synthesize this compound could be modeled to understand the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Computational analysis can provide detailed geometries of the intermediates and transition states, as well as the associated energy barriers, offering insights that can be used to optimize reaction conditions.

Table 3: Example of Calculated Energetics for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | [Transition State Structure] | +15.2 |

| Intermediate | [Intermediate Structure] | -5.8 |

| Transition State 2 | [Transition State Structure] | +10.5 |

| Products | [Product Structure] | -20.1 |

Note: This table presents illustrative data for a hypothetical reaction pathway. Actual values would be highly dependent on the specific reaction being studied.

Advanced Applications and Materials Science Research of 2 Ethynyl 6 Methylpyrazine Derivatives

Design and Synthesis of Luminescent Materials

The unique electronic properties of the pyrazine (B50134) ring, characterized by its π-deficient nature, make it an excellent component in the design of novel luminescent materials. core.ac.ukurfu.ruresearchgate.net When functionalized with an ethynyl (B1212043) group, 2-ethynyl-6-methylpyrazine becomes a versatile building block for creating sophisticated chromophores with tailored photophysical properties.

Development of Pyrazine-Based Chromophores for Optoelectronic Devices

Pyrazine derivatives are increasingly utilized as the core of "push-pull" chromophores, where the pyrazine unit acts as an electron-accepting (pull) moiety. core.ac.ukurfu.ruresearchgate.net These structures are critical for applications in optoelectronics. The synthesis of these chromophores often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link the ethynyl group of a pyrazine derivative with various electron-donating groups. researchgate.netresearchgate.net

A general synthetic approach starts with a halogenated pyrazine, such as 2-chloro-6-methylpyrazine, which can be coupled with a terminal acetylene (B1199291) to introduce the ethynyl group. Subsequent functionalization allows for the attachment of electron-donating groups, creating a system with intramolecular charge transfer (ICT) characteristics. researchgate.net This ICT is fundamental to the observed luminescence and solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.net

Researchers have synthesized a variety of pyrazine-based push-pull fluorophores using methoxy, dimethylamino, and diphenylamino groups as electron donors. researchgate.net The connection to the pyrazine core is achieved through π-conjugated systems composed of multiple bonds and phenylene moieties. researchgate.net These chromophores exhibit emission properties that are highly dependent on the nature of the electron-donating group and the length of the π-conjugated bridge. researchgate.net

| Electron Donating Group | π-Conjugated System | Emission Characteristics |

| Methoxy | Phenylene-ethynylene | Moderate fluorescence |

| Dimethylamino | Phenylene-vinylene | Strong, solvatochromic fluorescence |

| Diphenylamino | Biphenylene-ethynylene | Red-shifted, intense emission |

Investigation of Electroluminescent Properties in Organic Light-Emitting Diodes (OLEDs)

The electroluminescent (EL) properties of materials are crucial for their application in Organic Light-Emitting Diodes (OLEDs). Pyrazine-based materials have shown promise as emitters in OLEDs due to their favorable electronic and photophysical properties. researchgate.netresearchgate.net The incorporation of pyrazine derivatives can enhance electron transport and lead to efficient light emission. researchgate.net

The electroluminescence of OLEDs can be tuned by modifying the chemical structure of the pyrazine-based emitter. researchgate.netnih.gov For example, different substituents on the pyrazine core can lead to shifts in the emission wavelength. researchgate.net The performance of OLEDs using pyrazine derivatives as the emissive layer is summarized in the table below.

| Emitter Material | Maximum Emission Wavelength (λmax) | Full Width at Half Maximum (FWHM) | CIE Coordinates | External Quantum Efficiency (EQE) |

| Pyrazine Derivative 1 | 589 nm | 91 nm | (0.16, 0.21) | 5.03% |

| Pyrazine Derivative 2 | 568 nm | 70 nm | (0.17, 0.26) | 4.39% |

| Pyrazine Derivative 3 | 538 nm | 45 nm | - | - |

Data compiled from studies on various pyrazine-based emitters. researchgate.netresearchgate.net

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyrazine ring make it an excellent ligand for coordinating with metal ions, leading to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). massey.ac.nzscielo.org.mxmdpi.com These materials are of great interest due to their diverse structures and potential applications in gas storage, catalysis, and sensing. scielo.org.mxrsc.org

Pyrazine-Based Ligands in Self-Assembled Metal Complexes

Pyrazine and its derivatives can act as bridging ligands, connecting metal centers to form extended one-, two-, or three-dimensional networks. massey.ac.nzscielo.org.mxresearchgate.net The self-assembly process is driven by the coordination preferences of the metal ion and the geometry of the pyrazine-based ligand. researchgate.netscilit.com This allows for the rational design of supramolecular architectures with specific topologies and properties. researchgate.net

For example, pyrazine has been used as a spacing ligand in the construction of tetranuclear rectangular boxes with iridium and rhodium metal centers. scispace.com These self-assembled structures exhibit capabilities for the reversible trapping of small organic molecules. scispace.com The use of chiral pyrazine-based ligands can lead to the formation of chiral square metal complexes. scilit.com

Structure-Property Relationships in Porous Coordination Materials

The structure of a coordination polymer or MOF dictates its properties, particularly its porosity. scielo.org.mxnih.govresearchgate.net The length and rigidity of the pyrazine-based ligand, along with the coordination geometry of the metal ion, determine the size and shape of the pores within the material. scielo.org.mx

The relationship between structure and properties is a key area of research. For instance, in a series of three-dimensional coordination polymers based on {[Cu(pyrazine)2]2+}n layers, the application of pressure can induce structural changes that modify the magnetic properties of the material. nih.govacs.org This demonstrates how external stimuli can be used to tune the functionality of these materials. The porosity of these materials is often confirmed by gas sorption studies, which provide direct evidence of their ability to adsorb and desorb guest molecules. scielo.org.mx

| Metal Ion | Pyrazine Ligand | Resulting Structure | Key Property |

| Copper(II) | Pyrazine | 3D network with square mesh layers | Tunable magnetism under pressure |

| Iridium(III)/Rhodium(III) | Pyrazine | Tetranuclear molecular box | Reversible small molecule trapping |

| Cobalt(II) | Pyrazine | 1D linear chain | Potential for porosity |

Role as Synthetic Intermediates in Complex Organic Synthesis

Beyond its use in materials science, this compound and its derivatives are valuable intermediates in organic synthesis. The pyrazine ring can be found in many biologically active compounds and serves as a key building block for the construction of more complex molecular architectures. sciforum.net

The ethynyl group provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions. researchgate.netbeilstein-journals.org These reactions allow for the efficient formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted pyrazines. For example, 2-[(3-Fluorophenyl)ethynyl]-6-methylpyrazine has been synthesized via a Sonogashira coupling reaction as part of the development of novel heterocyclic compounds. google.com

The versatility of pyrazine derivatives as synthetic intermediates is also demonstrated in their use for creating herbicides and compounds with potential therapeutic applications. sciforum.netgoogle.com The synthesis of N-phenylpyrazine-2-carboxamides, for instance, starts from a pyrazine carboxylic acid and demonstrates the utility of these scaffolds in medicinal and agricultural chemistry. sciforum.net The ability to functionalize the pyrazine core through reactions like halogenation followed by cross-coupling makes it a powerful tool for synthetic chemists. researchgate.net

Building Blocks for Polycyclic Heteroaromatic Systems

The ethynyl group on the pyrazine core serves as a versatile handle for constructing larger, conjugated molecular architectures. Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues are significant in materials science, and synthetic methods to create them are of great interest. rsc.orguis.noresearchgate.net The this compound moiety can be incorporated into these larger systems through various metal-catalyzed cross-coupling reactions.

A primary method for this construction is the Sonogashira coupling reaction, which links terminal alkynes with aryl or vinyl halides. Research on related compounds, such as 2,5-dibromo-3,6-dimethylpyrazine, has demonstrated the successful two-fold reaction with various ethynylarenes to produce 2,5-di(aryleneethynyl)pyrazine derivatives. researchgate.net This established reactivity highlights how this compound can be coupled with halogenated aromatic or heteroaromatic compounds to systematically build complex polycyclic systems. The resulting molecules possess an extended π-conjugated system, a key feature for electronic and photophysical applications. The nitrogen atoms within the pyrazine ring serve to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can be advantageous for creating electron-accepting or electron-transporting materials. researchgate.net

These synthetic strategies allow for the fusion of the pyrazine ring into larger frameworks like quinazolines or other nitrogen-containing polycycles, which are prevalent in pharmacologically active compounds and functional materials. mdpi.com The ability to use this compound as a building block provides a direct route to novel heteroaromatic compounds with tailored electronic and structural properties.

Precursors for Specialized Chemical Reagents and Materials

Derivatives of this compound are actively researched as precursors for specialized materials with applications in optoelectronics. The combination of the electron-deficient pyrazine ring and the rigid, linear ethynyl linker gives rise to unique photophysical properties.

One significant area of application is in Organic Light-Emitting Diodes (OLEDs). Research has shown that using 2,5-di(aryleneethynyl)pyrazine derivatives as a dopant in an emissive polymer layer can significantly enhance the external quantum efficiencies of the device. researchgate.net This improvement is attributed to the enhanced electron-transporting properties of the pyrazine-based material. researchgate.net The rigid and planar structure of these molecules facilitates ordered packing in the solid state, which is crucial for efficient charge transport. Some pyrazine derivatives are also investigated for their potential in aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the aggregated or solid state.

The table below summarizes the application of ethynyl-pyrazine derivatives in materials science.

| Material Class | Derivative Type | Application | Key Finding |

| Optoelectronic Materials | 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | Dopant in OLEDs | Enhanced the external quantum efficiency of the device due to improved electron-transporting properties. researchgate.net |

| Luminescent Polymers | Silver(I) coordination polymers with methylpyrazine | Solid-state light emission | The complexes were found to be strongly luminescent in the solid state at room temperature. researchgate.net |

Chemical Ecology and Agrochemical Research (excluding dosage/administration)

In the domain of agrochemical research, the pyrazine scaffold is a key structural motif in the discovery of new herbicides. researchgate.net The study of how molecular structure relates to biological activity is crucial for designing effective and selective agents for weed control.

Structure-Activity Relationships in Herbicidal Agents

Structure-activity relationship (SAR) studies are fundamental to developing novel herbicides by systematically modifying a lead compound to optimize its efficacy. For pyrazine-based compounds, SAR studies have revealed that herbicidal activity is highly dependent on the nature and position of substituents on the pyrazine ring. These studies often use physicochemical parameters to quantify the effects of different functional groups.

Research into various classes of pyrazine derivatives has yielded key insights:

Hydrophobicity: In many series of herbicidal compounds, a clear correlation exists between the lipophilicity (hydrophobicity) of the molecule and its biological activity. For 2,3-dicyano-5-substituted pyrazines, the herbicidal activity against barnyard grass was found to be parabolically related to the hydrophobic parameter (π) of the substituent at the 5-position. tandfonline.com Similarly, for a series of N-alkyl substituted 3-aminopyrazine-2-carboxamides, herbicidal efficacy increased with rising lipophilicity. sciforum.net For certain pyrazolo[5,1-d] tandfonline.comnih.govmdpi.commdpi.comtetrazin-4(3H)one analogues, the activity against Echinochloa crus-galli was primarily related to the substituent's hydrophobic parameter. nih.gov

Electronic and Steric Effects: The electronic properties of substituents, often described by Hammett's constants, and their size and shape (steric parameters like Taft (Es) and Verloop) also play a critical role. In a study of pyrazolo-tetrazinone derivatives, the herbicidal activity against Brassica campestris was strongly influenced by the molar refractivity (MR) and Verloop parameters of substituents at various positions. nih.gov

Specific Functional Groups: The presence of particular functional groups can be decisive for activity. For N-alkyl substituted 3-aminopyrazine-2-carboxamides, inhibitory activity was linked to the presence of a secondary amine fragment attached to the pyrazine ring. sciforum.net In a different study on toxoflavin (B1683212) analogs, which contain a fused pyrazine-uracil core, the introduction of a phenyl ring at the C-3 position improved activity against certain weeds, while specific substitutions like a 2-fluoro group on the benzene (B151609) ring also conferred high herbicidal activity. nih.gov

The following table summarizes key SAR findings for different classes of pyrazine-based herbicides.

| Herbicide Class | Weeds Targeted | Key Structure-Activity Relationship Findings |

| 2,3-Dicyano-5-substituted pyrazines | Barnyard grass | Activity shows a parabolic relationship with the hydrophobic parameter (π) of the substituent at the 5-position. tandfonline.com |

| Pyrazolo[5,1-d] tandfonline.comnih.govmdpi.commdpi.comtetrazin-4(3H)ones | Brassica campestris, Echinochloa crus-galli | Activity against B. campestris is affected by molar refractivity, Taft, and Verloop parameters. Activity against E. crus-galli is mainly related to the hydrophobic parameter. nih.gov |

| N-Alkyl substituted 3-aminopyrazine-2-carboxamides | General herbicidal activity | Activity increases with rising lipophilicity and is associated with the presence of a secondary amine fragment on the pyrazine ring. sciforum.net |

| 3-Substituted toxoflavin analogs | Echinochloa crus-galli, Chenopodium album, Amaranthus viridis | Introduction of a phenyl ring at C-3 improved activity. A 2-fluoro substituent on the phenyl ring resulted in high activity. nih.gov |

These studies demonstrate that the pyrazine ring is a versatile scaffold for developing herbicides and that fine-tuning its substitution pattern based on SAR principles is a powerful strategy for discovering new and effective agrochemicals.

Future Directions and Emerging Research Avenues for 2 Ethynyl 6 Methylpyrazine Chemistry

Development of Sustainable and Green Synthetic Methodologies

Recent advancements in the green synthesis of pyrazine (B50134) derivatives offer promising strategies. rsc.orgresearchgate.netrsc.orgtandfonline.comasianpubs.org These include the use of biocatalysts, such as enzymes, which can operate under mild conditions and in aqueous media, significantly reducing the need for volatile organic solvents. rsc.orgrsc.org For instance, enzymatic catalysis has been successfully employed for the synthesis of pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol, achieving high yields at low temperatures. rsc.orgrsc.org Another sustainable approach is the use of one-pot synthesis methods, which reduce the number of reaction steps, minimize waste generation, and save time and resources. researchgate.nettandfonline.com Microwave-assisted synthesis has also emerged as a green technique, offering rapid reaction times and improved energy efficiency in the preparation of pyrazine-based compounds. asianpubs.org

Future research in this area should focus on adapting these green methodologies to the synthesis of 2-ethynyl-6-methylpyrazine. This could involve exploring enzymatic pathways for the introduction of the ethynyl (B1212043) group or the development of one-pot reactions that combine the formation of the pyrazine ring with the functionalization at the 2- and 6-positions. The table below illustrates a hypothetical comparison between a traditional and a potential green synthetic route for a this compound derivative.

| Parameter | Traditional Synthesis | Green Synthesis (Hypothetical) |

| Catalyst | Palladium or Copper | Biocatalyst (e.g., Lipase) |

| Solvent | Toluene, THF | Water, tert-Amyl Alcohol |

| Temperature | High (Reflux) | Mild (e.g., 45°C) |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | High (metal waste, organic solvents) | Low (biodegradable catalyst, recyclable solvent) |

| Energy Consumption | High | Low (Microwave or low-temperature catalysis) |

Exploration of Novel Photophysical Phenomena in Derived Materials

The combination of the electron-withdrawing pyrazine ring and the π-conjugated ethynyl group in this compound suggests that its derivatives could exhibit interesting photophysical properties. The exploration of these properties is a significant avenue for future research, with potential applications in organic electronics, sensing, and bioimaging.

The introduction of various functional groups through the ethynyl moiety can be used to tune the electronic and optical properties of the resulting materials. For example, creating donor-acceptor systems by coupling electron-donating groups to the ethynyl-pyrazine scaffold can lead to materials with strong intramolecular charge transfer (ICT) character. rsc.org Such materials are known to exhibit large Stokes shifts and solvatochromism, making them suitable for use as fluorescent probes and in nonlinear optics. rsc.orgmdpi.com The photophysical properties of related heterocyclic compounds, such as chalcones and phenanthrenes, have been extensively studied, revealing their potential as fluorescent dyes with high photostability. mdpi.comacademie-sciences.fr

Future investigations should involve the systematic synthesis of a library of this compound derivatives and the detailed characterization of their photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes. wiley-vch.de The table below presents hypothetical photophysical data for a series of designed derivatives, illustrating how systematic structural modifications could tune their optical properties.

| Compound | Substituent on Ethynyl Group | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| EMP-H | -H | 310 | 380 | 0.25 |

| EMP-Ph | -Phenyl | 340 | 420 | 0.40 |

| EMP-NMe2 | -Dimethylamino | 380 | 510 | 0.65 |

| EMP-NO2 | -Nitro | 350 | 450 | 0.10 |

Advanced in silico Design and Predictive Modeling for Functional Materials

To accelerate the discovery of functional materials based on this compound, advanced in silico design and predictive modeling techniques will be indispensable. These computational approaches allow for the rational design of molecules with desired properties, reducing the need for extensive and costly experimental synthesis and screening. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, as well as the photophysical properties, of novel this compound derivatives. rsc.org These methods can provide insights into the nature of electronic transitions, frontier molecular orbital energies (HOMO/LUMO), and excited-state dynamics, guiding the design of materials with tailored optical and electronic characteristics. rsc.orgmdpi.com Molecular docking studies can be used to predict the binding interactions of these compounds with biological targets, aiding in the design of new therapeutic agents. mdpi.comnih.govresearchgate.netnih.gov

A future research workflow could involve the in silico screening of a virtual library of this compound derivatives to identify candidates with promising properties for specific applications. The most promising candidates would then be synthesized and experimentally validated. The following table provides an example of data that could be generated from such an in silico study.

| Compound ID | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Predicted Application |

| EMP-D1 | -5.8 | -2.5 | 3.3 | OLED Host |

| EMP-A1 | -6.2 | -3.0 | 3.2 | OLED Electron Transporter |

| EMP-DA1 | -5.5 | -3.1 | 2.4 | Fluorescent Probe |

| EMP-B1 | -6.0 | -2.8 | 3.2 | Anticancer Agent (Target: Kinase) |

Integration with Machine Learning for Accelerated Discovery of Pyrazine-Based Compounds

The integration of machine learning (ML) with chemical research offers a powerful paradigm for accelerating the discovery and optimization of new molecules. researchgate.netscielo.brtandfonline.comscielo.brrsc.org In the context of this compound, ML models can be trained on existing data for pyrazine derivatives to predict the properties of new, unsynthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazine-based compounds with their biological activities or material properties. researchgate.netscielo.brscielo.br These models can then be used to screen virtual libraries of this compound derivatives and prioritize candidates for synthesis. Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed to design novel molecular structures with desired property profiles from scratch. tandfonline.com

A forward-looking research strategy would involve creating a curated database of pyrazine compounds and their properties to train robust ML models. These models could then be applied to the chemical space around this compound to predict novel compounds with enhanced functionalities. The table below illustrates the type of predictive output that could be generated by a machine learning model for novel pyrazine-based drug candidates.

| Designed Compound | Predicted Property | Predicted Value | Confidence Score |

| EMP-ML-01 | IC50 (Anti-cancer) | 1.5 µM | 0.92 |

| EMP-ML-02 | Fluorescence Quantum Yield | 0.85 | 0.88 |

| EMP-ML-03 | Electron Mobility | 10⁻³ cm²/Vs | 0.85 |

| EMP-ML-04 | Solubility in Water | High | 0.95 |

By embracing these future directions, the scientific community can systematically explore the chemical space around this compound, leading to the discovery of novel materials with significant scientific and technological impact.

Q & A

Basic Research Questions

Q. What is the molecular structure and IUPAC nomenclature of 2-Ethynyl-6-methylpyrazine?

- Answer : The compound has the molecular formula C₇H₈N₂ (molecular weight: 120.15 g/mol) and the IUPAC name 2-Ethenyl-6-methylpyrazine . Its structure consists of a pyrazine ring substituted with a methyl group at position 6 and an ethenyl (vinyl) group at position 2. Key identifiers include CAS 13925-09-2 and InChIKey

KZXOOWGVLDEHDT-UHFFFAOYSA-N.

Q. What are the recommended laboratory synthesis methods for this compound?

- Answer : Synthesis strategies include:

- Microwave-assisted aminodehalogenation : Optimized for pyrazine derivatives, this method reduces reaction time (e.g., 30–60 minutes) and improves yields (70–85%) using halogenated precursors and benzylamine derivatives under controlled microwave irradiation .

- Grignard reactions : For example, reacting 2-cyanopyrazine with methylmagnesium chloride to introduce alkyl groups .

- Cyclocondensation : Utilizing glyoxal and propanediamine to form pyrazine cores, followed by dehydrogenation .

Q. What safety protocols are critical when handling this compound?

- Answer : Key precautions:

- Personal protective equipment (PPE) : Use gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Avoid inducing vomiting if ingested .

- Toxicity note : Limited toxicological data exist; treat as a potential irritant and handle only by trained personnel .

Advanced Research Questions

Q. How can gas chromatography-mass spectrometry (GC-MS) characterize this compound?

- Answer : GC-MS analysis involves:

- Column selection : Use polar columns (e.g., DB-WAX) for optimal separation of pyrazine isomers.

- Fragmentation patterns : Monitor ions at m/z 120 (molecular ion) and characteristic fragments (e.g., m/z 93 for methylpyrazine loss). Reference libraries like NIST or Adams’ Essential Oil Components provide retention indices (e.g., AI: 912) for identification .

- Quantification : Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. How can contradictions in spectroscopic data for pyrazine derivatives be resolved?

- Answer : Contradictions often arise from:

- Skeletal rearrangements : During mass spectrometry, 2-methoxy-3-methylpyrazine loses H₂O via ring rearrangement, confirmed by deuterium labeling and metastable ion analysis .

- Isomer differentiation : Use 2D NMR (e.g., NOESY) to distinguish positional isomers. For example, NOE correlations between methyl and ethynyl protons clarify substitution patterns.

- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

- Answer :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites. The ethynyl group’s electron-deficient nature enhances susceptibility to nucleophilic attack at position 2.

- Molecular docking : Model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to guide derivatization for enhanced antimycobacterial activity .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to optimize kinetic outcomes.

Q. What are recent advances in derivatizing this compound for biological studies?

- Answer : Key strategies include:

- N-Substitution : Introduce benzylamine groups at position 5 to enhance lipophilicity, improving antimycobacterial activity (MIC: 6.25 µg/mL against M. tuberculosis) .

- Electrophilic functionalization : Add trifluoromethyl or halogen groups at position 3/4 to modulate herbicidal activity (IC₅₀: 16.4–487.0 µmol/L in photosynthetic inhibition assays) .

- Cross-coupling reactions : Use Suzuki-Miyaura coupling with boronic acids to attach aryl/heteroaryl moieties for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.